molecular formula C12H10Cl2N4O2S B2852960 N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 721898-67-5

N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2852960
CAS No.: 721898-67-5
M. Wt: 345.2
InChI Key: TWHUQURNCZJWKN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O2S and its molecular weight is 345.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of acetamide, focusing on their chemical properties and structural elucidation. These studies involve the design and synthesis of new molecules with specific functional groups, aiming to explore their chemical behavior and potential applications in pharmaceuticals and material science. The synthesis processes often involve multi-step reactions, including cyclocondensation, esterification, and reactions with different electrophiles, to obtain the target molecules with desired properties (Nafeesa et al., 2017).

Pharmacological Evaluation

Some of the synthesized acetamide derivatives have been evaluated for their pharmacological potential, including antibacterial, antiviral, and enzymatic inhibition activities. These evaluations aim to identify compounds with significant biological activities that could lead to the development of new therapeutic agents. For example, studies have assessed the antibacterial properties against various bacterial strains and examined the compounds' enzyme inhibition capabilities, providing insights into their potential as bioactive molecules (Jenepha Mary et al., 2022).

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies are conducted to understand the interaction between synthesized compounds and biological targets, such as enzymes or cellular components. These studies help to predict the binding affinity and mechanism of action of the compounds, offering valuable information for drug design and development. Cytotoxicity assays assess the potential toxicity of the compounds to healthy cells, an important factor in evaluating their safety as therapeutic agents (Siddiqui et al., 2014).

Chemiluminescence and Material Science Applications

Research into the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those related to acetamide derivatives, explores their potential applications in material science, such as in the development of novel chemiluminescent materials. These studies investigate the compounds' ability to emit light upon chemical reaction, which could have applications in bioimaging, diagnostics, and sensor technologies (Watanabe et al., 2010).

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-4-7(13)2-3-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUQURNCZJWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.